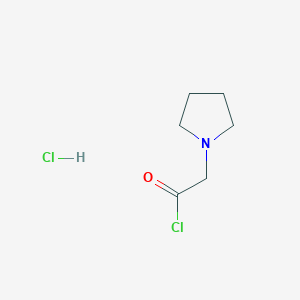
1-Pyrrolidineacetyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyrrolidineacetyl chloride hydrochloride is a chemical compound with the molecular formula C6H10ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
The synthesis of 1-Pyrrolidineacetyl chloride hydrochloride typically involves the reaction of pyrrolidine with acetyl chloride in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
1-Pyrrolidineacetyl chloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-Pyrrolidineacetic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like ammonia for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学研究应用
1-Pyrrolidineacetyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Pyrrolidineacetyl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the acyl chloride group, which is highly electrophilic. The compound can modify proteins and other biomolecules, affecting their function and interactions.
相似化合物的比较
1-Pyrrolidineacetyl chloride hydrochloride can be compared with other acyl chlorides and pyrrolidine derivatives:
Acetyl Chloride: Unlike acetyl chloride, this compound has a pyrrolidine ring, which imparts different reactivity and properties.
Pyrrolidine: While pyrrolidine itself is a simple amine, the acyl chloride derivative has enhanced reactivity due to the presence of the acyl chloride group.
Other Pyrrolidine Derivatives: Compounds like 1-Pyrrolidineacetic acid and 1-Pyrrolidineacetamide share structural similarities but differ in their chemical reactivity and applications.
属性
分子式 |
C6H11Cl2NO |
|---|---|
分子量 |
184.06 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C6H10ClNO.ClH/c7-6(9)5-8-3-1-2-4-8;/h1-5H2;1H |
InChI 键 |
FXEAGDBAXGKYIA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC(=O)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14802669.png)
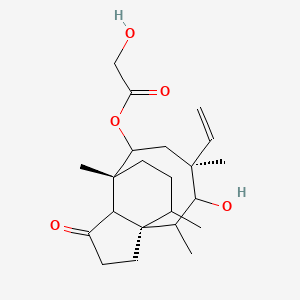
![ethyl 4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B14802678.png)
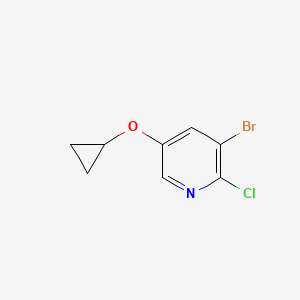
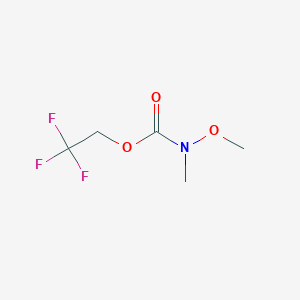
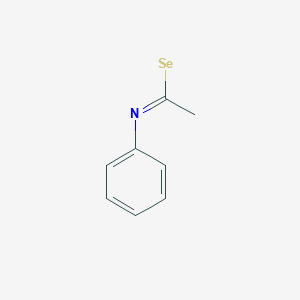
![(1R,3aR,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14802699.png)
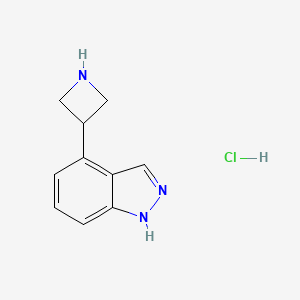
![Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B14802701.png)
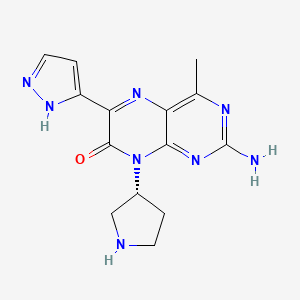
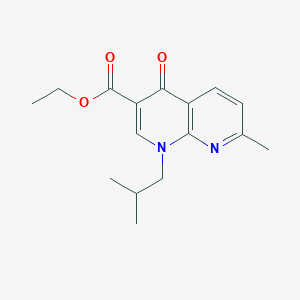
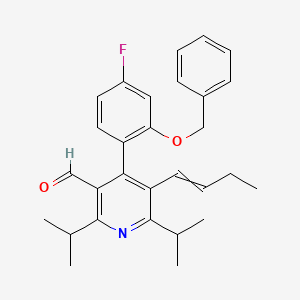
![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B14802733.png)

